molecular formula C34H53NO4Si3 B13430454 (R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine

(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine

Cat. No.: B13430454
M. Wt: 624.0 g/mol
InChI Key: YIIGYZDGVXMOSM-UMSFTDKQSA-N
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Description

(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine is a useful research compound. Its molecular formula is C34H53NO4Si3 and its molecular weight is 624.0 g/mol. The purity is usually 95%.
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Biological Activity

(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including multiple trimethylsilyl groups and phenyl functionalities, contribute to its biological activity and applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C23H51NO3Si5C_{23}H_{51}NO_3Si_5, with a molecular weight of approximately 457.9 g/mol. The presence of trimethylsilyl groups enhances its solubility and stability, making it suitable for various applications in organic synthesis and pharmaceuticals .

Preliminary studies suggest that the biological activity of this compound may be attributed to its interaction with biological systems. The trimethylsilyl groups can influence the compound's pharmacokinetics, potentially enhancing bioavailability and modulating its interaction with target receptors.

Biological Activity Profiles

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary of the potential activities associated with this compound:

Activity Description
Antioxidant Potential to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory May inhibit pro-inflammatory cytokines and pathways.
Cardiovascular effects Related to compounds like Arbutamine, which stimulate adrenergic receptors .
Neuroprotective Similar compounds have shown promise in protecting neuronal cells from damage.

Case Studies

  • Cardiovascular Applications :
    • Research has shown that derivatives of this compound can act as cardiac stimulants by stimulating adrenergic receptors, similar to Arbutamine . This suggests potential use in treating heart conditions.
  • Neuroprotection :
    • A study demonstrated that structurally related compounds provided neuroprotective effects against oxidative stress in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.
  • Antioxidant Properties :
    • In vitro assays have indicated that the compound exhibits significant antioxidant activity, which could be beneficial in preventing cellular damage from oxidative stress.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Initial assessments suggest low toxicity; however, comprehensive toxicological studies are necessary to evaluate its safety in clinical settings.

Properties

Molecular Formula

C34H53NO4Si3

Molecular Weight

624.0 g/mol

IUPAC Name

N-[(2R)-2-[3,4-bis(trimethylsilyloxy)phenyl]-2-trimethylsilyloxyethyl]-4-(4-phenylmethoxyphenyl)butan-1-amine

InChI

InChI=1S/C34H53NO4Si3/c1-40(2,3)37-32-23-20-30(25-33(32)38-41(4,5)6)34(39-42(7,8)9)26-35-24-14-13-15-28-18-21-31(22-19-28)36-27-29-16-11-10-12-17-29/h10-12,16-23,25,34-35H,13-15,24,26-27H2,1-9H3/t34-/m0/s1

InChI Key

YIIGYZDGVXMOSM-UMSFTDKQSA-N

Isomeric SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)[C@H](CNCCCCC2=CC=C(C=C2)OCC3=CC=CC=C3)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)C(CNCCCCC2=CC=C(C=C2)OCC3=CC=CC=C3)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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